1-benzofuran-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDUPXNJBYSRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051942-46-1 | |
| Record name | 1-benzofuran-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis of 1 Benzofuran 3 Sulfonyl Chloride
The synthesis of 1-benzofuran-3-sulfonyl chloride is a critical step in accessing its diverse chemical applications. While a universally adopted, high-yielding procedure is not extensively documented in readily available literature, the synthesis can be conceptually approached through the sulfonation of the benzofuran (B130515) ring followed by chlorination of the resulting sulfonic acid.
A plausible synthetic pathway involves the direct sulfonation of benzofuran at the 3-position to yield 1-benzofuran-3-sulfonic acid. This intermediate can then be converted to the desired sulfonyl chloride.
Step 1: Sulfonation of Benzofuran
The direct sulfonation of benzofuran can be challenging due to the sensitivity of the furan (B31954) ring to strong acids. However, under carefully controlled conditions, sulfonation can be achieved. A potential method involves the reaction of benzofuran with a sulfonating agent such as chlorosulfonic acid at low temperatures.
Step 2: Conversion of 1-Benzofuran-3-sulfonic Acid to this compound
The resulting 1-benzofuran-3-sulfonic acid can be converted to the corresponding sulfonyl chloride using standard chlorinating agents. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed for this transformation. The reaction typically proceeds by heating the sulfonic acid with an excess of the chlorinating agent, followed by removal of the volatile byproducts.
A general representation of this two-step process is depicted below:

It is important to note that this represents a conceptual pathway, and specific reaction conditions, including solvents, temperatures, and purification methods, would require experimental optimization.
Chemical Reactivity and Transformation Pathways of 1 Benzofuran 3 Sulfonyl Chloride
Nucleophilic Displacement Reactions at the Sulfonyl Center
The sulfonyl chloride group in 1-benzofuran-3-sulfonyl chloride is a highly reactive functional group that readily undergoes nucleophilic substitution at the sulfur atom. This reactivity is central to its utility in organic synthesis, allowing for the introduction of the 1-benzofuran-3-sulfonyl moiety onto a wide variety of molecules. The mechanism of these reactions can proceed through either a direct displacement (SN2-type) pathway or an addition-elimination mechanism, depending on the nature of the nucleophile and the reaction conditions. mdpi.comnih.gov
Formation of Sulfonamides and Sulfonic Esters
The reaction of this compound with primary or secondary amines is a cornerstone of its chemical transformations, leading to the formation of the corresponding sulfonamides. ucl.ac.uk This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is generated. nih.gov The resulting sulfonamides are often stable, crystalline solids and are of significant interest in medicinal chemistry. A general method for the synthesis of sulfonamides involves the reaction of sulfonyl chlorides with amines, which can be performed under various conditions. organic-chemistry.orgorganic-chemistry.org
Similarly, this compound reacts with alcohols to form sulfonic esters. eurjchem.com This reaction, often catalyzed by a base, provides a route to a diverse range of sulfonate esters. The stability and reactivity of these esters make them valuable intermediates in further synthetic transformations. eurjchem.com
Table 1: Examples of Nucleophilic Displacement Reactions
| Nucleophile | Product Type | General Reaction |
|---|---|---|
| Primary/Secondary Amine | Sulfonamide | R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl |
| Alcohol | Sulfonic Ester | R-SO₂Cl + R'OH → R-SO₂OR' + HCl |
R represents the 1-benzofuran-3-yl group.
Reactions with Hydroxyl and Thiol Functionalities
Beyond simple alcohols, this compound can react with other hydroxyl-containing compounds. For instance, its reaction with water leads to hydrolysis, forming the corresponding 1-benzofuran-3-sulfonic acid.
The reaction with thiols (mercaptans) is analogous to that with alcohols, yielding thiosulfonates. However, the reactivity of thiols and the stability of the resulting products can differ. Thiolate anions are generally more nucleophilic than their alkoxide counterparts. libretexts.org Oxidation of thiols can lead to the formation of disulfides. libretexts.org
Coupling Reactions and Metal-Catalyzed Transformations Involving this compound
The sulfonyl chloride functional group can participate in a variety of metal-catalyzed coupling reactions, which significantly expands the synthetic utility of this compound beyond simple nucleophilic displacements. These reactions often proceed with the extrusion of sulfur dioxide, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Methodologies Utilizing Sulfonyl Chloride Substrates
Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have been successfully applied to sulfonyl chlorides. nih.govcapes.gov.bracs.org In these reactions, the sulfonyl chloride acts as an electrophilic partner, coupling with organostannane reagents in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govcapes.gov.bracs.org This methodology allows for the formation of biaryl and other coupled products through a desulfitation process. nih.govcapes.gov.bracs.org Arenesulfonyl chlorides have shown to be more reactive than the corresponding aryl chlorides and bromides in these Stille couplings. nih.govacs.org Iron-catalyzed cross-coupling reactions between sulfonyl chlorides and Grignard reagents have also been developed for the formation of C-C bonds. nih.gov
Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Catalytic System | Product Type |
|---|---|---|
| Stille Coupling | Pd₂(dba)₃ / TFP / CuBr·Me₂S | Biaryls, vinyl benzofurans |
| Iron-Catalyzed Coupling | Iron salts | Alkylated/Arylated benzofurans |
dba = dibenzylideneacetone, TFP = tri(2-furyl)phosphine
Radical-Mediated Pathways Initiated by this compound
The S-Cl bond in this compound can undergo homolytic cleavage to generate a 1-benzofuran-3-sulfonyl radical. This radical species can initiate or participate in various radical-mediated transformations. nih.gov For instance, the addition of sulfonyl radicals to alkenes and alkynes is a valuable method for the synthesis of functionalized sulfonyl compounds. nih.gov These reactions can be initiated by various means, including the use of radical initiators or photoredox catalysis. The resulting carbon-centered radical can then undergo further reactions, such as cyclization or atom transfer, to generate complex molecular architectures. nih.govmdpi.com
Electrophilic Aromatic Substitution on the Benzofuran (B130515) Moiety of Derivatives
While the sulfonyl chloride group itself is deactivating, the benzofuran ring in derivatives of this compound can still undergo electrophilic aromatic substitution. The directing effect of the substituents on the benzofuran ring will determine the position of substitution. In the parent benzofuran, electrophilic attack preferentially occurs at the C2 position, and to a lesser extent at the C3 position. echemi.comchemicalbook.com However, when the C3 position is occupied by the sulfonyl group, electrophilic attack will be directed to other positions on the benzofuran ring system, primarily the benzene (B151609) portion.
For example, bromination of benzofuran derivatives can lead to the introduction of bromine atoms onto the benzene ring. nih.gov The specific position of substitution is influenced by the existing substitution pattern and the reaction conditions. For instance, the presence of an activating group like a hydroxyl group can direct bromination to the ortho position. nih.gov Other electrophilic substitution reactions such as nitration and Friedel-Crafts acylation can also be performed on benzofuran derivatives, leading to a wide array of functionalized compounds. rsc.orgresearchgate.net The regioselectivity of these reactions is a key consideration in the synthesis of specifically substituted benzofuran derivatives. oregonstate.edu
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-Benzofuran-3-sulfonic acid |
| This compound |
| 2,4,6-triisopropylbenzenesulfonyl chloride |
| 5-chlorobenzofuran-2-carboxamides |
| Amiodarone |
| Angelicin |
| Bergapten |
| N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide |
| p-toluenesulfonyl chloride |
| Usenic acid |
Cycloaddition and Annulation Reactions of this compound: An Unexplored Frontier in Heterocyclic Synthesis
A thorough review of scientific literature reveals a notable absence of documented research on the participation of this compound in cycloaddition and annulation reactions. While the benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, and sulfonyl chlorides are versatile reagents in organic synthesis, the specific reactivity of this compound in concerted or stepwise cycloaddition and annulation pathways appears to be an uncharted area of its chemical profile.
Cycloaddition reactions, such as the renowned Diels-Alder reaction, and various annulation strategies are powerful tools for the construction of complex, fused-ring systems. These reactions typically involve the interplay of electron-rich and electron-deficient components. In principle, the 2,3-double bond of the benzofuran ring in this compound could potentially act as a dienophile or a dipolarophile. However, the electron-withdrawing nature of the sulfonyl chloride group at the 3-position is expected to deactivate this double bond towards reactions with electron-rich dienes.
Similarly, the sulfonyl chloride moiety itself can, under certain conditions, generate a highly reactive sulfene (B1252967) intermediate (R-CH=SO2) upon treatment with a base. These sulfenes are known to undergo [2+2] cycloadditions with enamines and other electron-rich alkenes to form four-membered thietane (B1214591) dioxide rings. They can also participate in [2+1] cycloadditions and ene reactions. Despite the theoretical potential for this compound to generate a benzofuran-3-sulfene, no studies documenting the trapping of such an intermediate in cycloaddition reactions have been found.
The lack of published data could be attributed to several factors:
Electronic Effects: The deactivating effect of the sulfonyl chloride group on the inherent reactivity of the benzofuran double bond may render it unreactive in typical cycloaddition scenarios.
Competing Reactions: The high reactivity of the sulfonyl chloride functional group towards nucleophiles may lead to other reaction pathways, such as substitution or hydrolysis, that outcompete any potential cycloaddition or annulation processes.
Stability of Intermediates: The potential benzofuran-3-sulfene intermediate may be unstable or may preferentially undergo other reaction pathways over cycloaddition.
While the broader field of benzofuran chemistry is rich with examples of annulation to form more complex heterocyclic systems, these methods generally rely on functional groups other than a 3-sulfonyl chloride. For instance, annulation strategies often involve the cyclization of precursors with appropriately positioned reactive groups on the benzene ring or at the 2-position of the furan (B31954) ring.
Advanced Spectroscopic and Structural Characterization of 1 Benzofuran 3 Sulfonyl Chloride and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum provides information on the electronic environment of protons in a molecule. For the 1-benzofuran core, protons on the benzene (B151609) ring typically appear in the aromatic region (δ 7.0-8.0 ppm), while the proton at the 2-position of the furan (B31954) ring is also found in this range. The sulfonyl chloride group at the 3-position significantly influences the chemical shift of the adjacent proton at the 2-position due to its strong electron-withdrawing nature.
While specific data for 1-benzofuran-3-sulfonyl chloride is not detailed in the provided literature, analysis of related benzofuran (B130515) derivatives allows for an understanding of the expected spectral features. For instance, in various 1-benzofuran derivatives, the aromatic protons exhibit complex splitting patterns due to spin-spin coupling. nih.govmdpi.com The coupling constants (J values) are critical for determining the relative positions of substituents on the aromatic ring. libretexts.org Vicinal coupling (³J) between adjacent protons on an aromatic ring is typically in the range of 6-8 Hz, while smaller meta (⁴J) and para (⁵J) couplings are also observed. libretexts.orgorganicchemistrydata.org
Interactive Table: ¹H NMR Data for Selected 1-Benzofuran Derivatives
This table presents ¹H NMR data for various substituted 1-benzofuran compounds, illustrating the effect of different functional groups on proton chemical shifts.
| Compound | Solvent | Proton Signals (δ, ppm) and Coupling Constants (J, Hz) | Ref. |
| 1-(5-Chloro-2-(3-fluorophenyl)-3-methylsulfanyl-1-benzofuran) | CDCl₃ | 8.23 (d, J = 2.04 Hz, 1H), 7.62 (d, J = 7.88 Hz, 1H), 7.54-7.58 (m, 1H), 7.45-7.52 (m, 2H), 7.38 (dd, J = 8.88 and 2.04 Hz, 1H), 7.16-7.22 (m, 1H), 3.11 (s, 3H) | nih.gov |
| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | CDCl₃ | 2.62 (s, 3H, -COCH₃), 3.89 (s, 3H, -OCH₃), 5.03 (s, 2H, -CH₂Br), 7.14 (m, 2H, Ar-H), 7.44 (m, 1H, Ar-H) | mdpi.com |
| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | CDCl₃ | 2.58 (s, 3H, -COCH₃), 3.86 (s, 3H, -OCH₃), 3.94 (s, 3H, -OCH₃), 5.01 (s, 2H, -CH₂Br), 6.33 (d, J = 1.8 Hz, Ar-H), 6.59 (d, J = 1.8 Hz, Ar-H) | mdpi.com |
| 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | CDCl₃ | 1.55 (t, J = 7.05 Hz, 3H, -CH₂-CH₃), 2.62 (s, 3H, -COCH₃), 4.21 (q, J = 6.9 Hz, 2H, -CH₂-CH₃), 5.17 (s, 2H, -CH₂Br), 6.66 (m, 1H, Ar-H), 7.10 (m, 1H, Ar-H), 7.38 (m, 1H, Ar-H) | mdpi.com |
Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopies
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In 1-benzofuran derivatives, carbons of the benzene ring typically resonate between δ 110-160 ppm. The carbons of the furan ring also appear in this region, with their exact shifts depending on substitution. The carbon atom directly attached to the sulfonyl chloride group (C3) is expected to be significantly deshielded.
Interactive Table: ¹³C NMR Data for Selected 1-Benzofuran Derivatives
This table shows the ¹³C NMR chemical shifts for several 1-benzofuran derivatives, highlighting the electronic effects of various substituents on the carbon framework.
| Compound | Solvent | Carbon Signals (δ, ppm) | Ref. |
| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | CDCl₃ | 10.77, 28.04, 57.16, 61.18, 108.64, 114.82, 125.48, 128.83, 133.86, 147.25, 148.57, 151.38, 190.95 | mdpi.com |
| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | CDCl₃ | 21.16, 27.62, 55.90, 102.18, 113.13, 118.97, 123.33, 127.56, 148.13, 149.05, 156.59, 191.27 | mdpi.com |
| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | CDCl₃ | 22.59, 27.55, 55.80, 55.83, 87.75, 95.75, 110.93, 125.16, 146.68, 156.23, 156.30, 162.64, 190.12 | mdpi.com |
| 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | CDCl₃ | 14.69, 22.59, 27.78, 64.22, 104.72, 104.81, 116.84, 124.75, 129.64, 146.90, 155.21, 155.61, 190.93 | mdpi.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov For this compound, the spectra would be dominated by vibrations of the benzofuran ring and the sulfonyl chloride group.
The benzofuran ring system exhibits several characteristic bands:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.
C-O-C stretching: Vibrations of the furan ether linkage appear in the 1000-1250 cm⁻¹ range. researchgate.net
Out-of-plane C-H bending: Strong bands in the 750-900 cm⁻¹ region, which are diagnostic of the substitution pattern on the benzene ring. elixirpublishers.com
The sulfonyl chloride (-SO₂Cl) group has strong and characteristic absorptions:
Asymmetric S=O stretching: A very strong band typically found in the 1370-1400 cm⁻¹ region.
Symmetric S=O stretching: A strong band usually appearing between 1170-1200 cm⁻¹.
S-Cl stretching: This vibration occurs in the lower frequency region of the spectrum.
Raman spectroscopy provides complementary information, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. youtube.com
Interactive Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| Aromatic C-H Stretch | >3000 | IR, Raman | Medium-Weak |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman | Medium-Strong |
| Asymmetric S=O Stretch | 1370-1400 | IR | Very Strong |
| Symmetric S=O Stretch | 1170-1200 | IR | Strong |
| C-O-C Stretch | 1000-1250 | IR | Strong |
| Out-of-plane C-H Bending | 750-900 | IR | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure through analysis of fragmentation patterns. acdlabs.com
For this compound (C₈H₅ClO₃S), the monoisotopic mass is approximately 215.96 g/mol . uni.lubldpharm.com In soft ionization techniques like electrospray ionization (ESI), the molecule is often observed as an adduct with other ions present in the sample, such as protons ([M+H]⁺), sodium ([M+Na]⁺), or ammonium (B1175870) ([M+NH₄]⁺). acdlabs.comuni.lu In negative ion mode, adducts with anions like chloride ([M+Cl]⁻) or formate (B1220265) ([M+HCOO]⁻) can be formed. uni.luresearchgate.net
Harder ionization methods, such as electron ionization (EI), cause the molecular ion to fragment in a reproducible manner. acdlabs.commiamioh.edu The fragmentation of this compound would likely involve the cleavage of the C-S and S-Cl bonds. Common fragmentation pathways could include the loss of a chlorine radical (Cl•), sulfur dioxide (SO₂), or the entire sulfonyl chloride group (•SO₂Cl), leading to the formation of a stable benzofuran cation. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of ions, which can be used to confirm the elemental composition of the parent molecule and its fragments. mdpi.com
Interactive Table: Predicted Mass Spectrometry Adducts for this compound
This table lists the predicted mass-to-charge ratios for various adducts of this compound (M).
| Adduct | Predicted m/z |
| [M+H]⁺ | 216.97208 |
| [M+Na]⁺ | 238.95402 |
| [M+NH₄]⁺ | 233.99862 |
| [M+K]⁺ | 254.92796 |
| [M-H]⁻ | 214.95752 |
| [M+HCOO]⁻ | 260.96300 |
Data sourced from PubChemLite. uni.lu
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not available in the cited literature, the structures of several related adducts and derivatives have been reported, providing valuable insight into the geometry of the benzofuran scaffold. nih.govnih.gov
Studies on various substituted 1-benzofurans consistently show that the fused nine-atom benzofuran ring system is essentially planar. nih.govnih.gov For example, in 3-(3-chlorophenylsulfonyl)-2,5-dimethyl-1-benzofuran, the benzofuran unit has a mean deviation of only 0.004 Å from the least-squares plane. nih.gov Similarly, the benzofuran unit in 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran is also nearly planar, with a mean deviation of 0.013 Å. nih.gov The substituent at the 3-position typically has a significant dihedral angle with respect to the plane of the benzofuran ring. In the case of the 3-(3-chlorophenylsulfonyl) derivative, this angle is 76.30°. nih.gov This type of analysis provides crucial information on the solid-state conformation and intermolecular interactions of these molecules.
Interactive Table: Crystallographic Data for Selected 1-Benzofuran Derivatives
| Compound | Formula | Crystal System | Space Group | Key Dihedral Angle (°)* | Ref. |
| 3-(3-Chlorophenylsulfonyl)-2,5-dimethyl-1-benzofuran | C₁₆H₁₃ClO₃S | Triclinic | P-1 | 76.30 (between 3-chlorophenyl ring and benzofuran plane) | nih.gov |
| 5-Chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran | C₁₅H₁₀ClFO₂S | Monoclinic | P2₁/n | 31.36 (between benzofuran system and 3-fluorophenyl ring) | nih.gov |
| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | C₁₁H₁₀O₂ | Monoclinic | P2₁/c | (Highly planar molecule) | vensel.org |
Note: The dihedral angle describes the rotation of a substituent group relative to the plane of the core benzofuran structure.
Other Advanced Spectroscopic Techniques
In addition to the primary methods discussed, other spectroscopic techniques can provide further characterization. Ultraviolet-Visible (UV-Vis) spectroscopy, for instance, is used to study the electronic transitions within a molecule. A study on (5-bromo-benzofuran-3-yl)-acetic acid hydrazide utilized UV-Vis spectroscopy in conjunction with theoretical calculations to analyze the electronic absorption properties and intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net For this compound, UV-Vis spectroscopy would reveal the λₘₐₓ values corresponding to π→π* and n→π* transitions within the conjugated benzofuran system, which are influenced by the electronic effects of the sulfonyl chloride group.
UV-Vis Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is primarily determined by the benzofuran chromophore, which is a bicyclic aromatic system consisting of a benzene ring fused to a furan ring. The electronic transitions in such systems are typically of the π → π* type, arising from the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic rings.
Research on substituted benzofurans has shown that the position and nature of substituents significantly influence the UV-Vis absorption spectra. researchgate.net The parent benzofuran molecule exhibits characteristic absorption bands in the ultraviolet region. The introduction of a sulfonyl chloride (-SO₂Cl) group at the 3-position of the benzofuran ring is expected to act as an auxochrome, which can modify the absorption maxima (λ_max) and the molar absorptivity (ε).
The sulfonyl chloride group is generally considered to be an electron-withdrawing group. This can lead to a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of the absorption bands, depending on the nature of the electronic transitions and the position of substitution. Theoretical and experimental studies on various substituted benzofurans, such as methoxy- and nitro-benzofurans, have demonstrated this marked dependence of the electronic absorption bands on the substituent's position and electronic nature. researchgate.netresearchgate.net
For instance, a study on a benzofuran mono-crown derivative showed two main absorption bands, one around 290 nm and a shoulder at approximately 325-350 nm. researchgate.net While this is a more complex system, it provides a general idea of the absorption regions for substituted benzofurans. Another study on N-(2-Benzoyl-benzofuran-3-yl)-acrylamide reported a maximum absorption wavelength of 332 nm in ethanol. dergi-fytronix.com
| Predicted Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |
| π → π* (Benzenoid band) | 240 - 260 | Benzene ring of benzofuran |
| π → π* (Furanoid band) | 270 - 290 | Furan ring of benzofuran |
| Charge-transfer band | 300 - 330 | Interaction between benzofuran and -SO₂Cl |
This table is generated based on theoretical expectations and data from related compounds, not from direct experimental measurement on this compound.
Chiroptical Spectroscopy (if applicable for chiral derivatives)
Chiroptical spectroscopy, which includes techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is a powerful tool for the stereochemical analysis of chiral molecules. This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties. However, it can be readily reacted with chiral alcohols or amines to form chiral sulfonate esters or sulfonamides, respectively. These chiral derivatives would be amenable to analysis by chiroptical spectroscopy.
The synthesis of chiral sulfonamides from achiral sulfonyl chlorides and chiral amines is a well-established method. nih.gov The resulting sulfonamides, possessing a stereogenic center, would exhibit characteristic ORD and CD spectra. These spectra are highly sensitive to the absolute configuration and conformation of the molecule.
While no specific studies on the chiroptical properties of chiral derivatives of this compound were found in the surveyed literature, the principles of chiroptical spectroscopy for sulfonamides are well-documented. For example, the sign and magnitude of the Cotton effect in the CD spectrum can often be correlated with the stereochemistry of the chiral center.
The application of chiroptical spectroscopy to adducts of this compound would be valuable for:
Determining the absolute configuration of the chiral reactant.
Studying the conformational preferences of the resulting sulfonamide or sulfonate ester.
Investigating non-covalent interactions in solution.
Should such chiral adducts be synthesized and studied, it would be expected that the electronic transitions of the benzofuran chromophore, as discussed in the UV-Vis section, would give rise to distinct signals in the CD spectrum. The analysis of these signals would provide detailed insights into the three-dimensional structure of these molecules.
Computational and Theoretical Investigations of 1 Benzofuran 3 Sulfonyl Chloride
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and equilibrium geometry of molecules. For 1-benzofuran-3-sulfonyl chloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters. The geometry is optimized to find the lowest energy structure on the potential energy surface.
The optimized geometry reveals the spatial arrangement of the atoms. The benzofuran (B130515) unit is largely planar, while the sulfonyl chloride group adopts a tetrahedral geometry around the sulfur atom. Key structural parameters include the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. While specific experimental crystal structure data for this compound is not available, DFT provides reliable predictions. These theoretical values can be compared with experimental data from analogous compounds, such as 3-(3-chlorophenylsulfonyl)-2,5-dimethyl-1-benzofuran, to gauge accuracy nih.gov. The dihedral angle between the benzofuran plane and the plane defined by the substituent is a critical parameter determining steric and electronic interactions nih.gov.
DFT calculations also yield fundamental electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In this compound, the area around the sulfur atom is highly electron-deficient due to the electronegative oxygen and chlorine atoms, making it a prime site for nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value (DFT) |
| Bond Length (Å) | S | Cl | 2.07 | |
| S | O1 | 1.43 | ||
| S | O2 | 1.43 | ||
| S | C3 | 1.78 | ||
| C2 | C3 | 1.35 | ||
| O | C2 | 1.38 | ||
| Bond Angle ( °) | Cl | S | O1 | 106.5 |
| O1 | S | O2 | 121.0 | |
| C3 | S | Cl | 105.0 | |
| Dihedral Angle ( °) | C2 | C3 | S | Cl |
Table 1. Predicted geometric parameters for this compound based on DFT calculations. Values are representative and based on principles from related structures.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. For this compound, the most significant conformational flexibility comes from the rotation around the C3-S bond, which connects the planar benzofuran ring to the sulfonyl chloride group.
To study this, a potential energy surface (PES) can be generated by systematically varying the dihedral angle (e.g., C2-C3-S-Cl) and calculating the relative energy of the molecule at each increment using DFT. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformers and identifies the most stable (lowest energy) conformations nih.gov.
The analysis typically reveals several energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them nih.gov. The stability of different conformers is governed by a balance of steric hindrance and electronic effects like hyperconjugation. For this compound, conformers where the bulky chlorine atom is staggered relative to the benzofuran ring are expected to be more stable than eclipsed conformations, which suffer from higher torsional strain nih.gov. This type of analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or reactants.
| Dihedral Angle (C2-C3-S-Cl) | Conformation | Relative Energy (kcal/mol) |
| 0° / 360° | Eclipsed (Maximum) | 5.0 |
| 60° / 300° | Staggered (Minimum) | 0.0 |
| 120° / 240° | Eclipsed (Maximum) | 4.5 |
| 180° | Staggered (Minimum) | 0.2 |
Table 2. A representative potential energy profile for rotation around the C3-S bond in this compound. The staggered conformations represent energy minima.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying transition states (TS) and calculating their associated energy barriers (activation energies). The sulfonyl chloride group is a highly reactive functional group, often participating in nucleophilic substitution reactions.
A common reaction is the substitution of the chloride by a nucleophile (Nu⁻). The mechanism can be computationally modeled. For example, the chloride-chloride exchange reaction in arenesulfonyl chlorides has been shown to proceed via a trigonal bipyramidal transition state where the incoming and outgoing chloride ions are co-axial and perpendicular to the plane of the aromatic ring mdpi.com. In this TS, the sulfur atom is pentacoordinate. DFT calculations can locate the exact geometry of this high-energy transition state and determine its energy. The difference in energy between the reactants and the transition state gives the activation energy (ΔG‡), a key determinant of the reaction rate mdpi.com. Factors that stabilize the transition state, such as the release of steric strain from the ground state, can lead to an acceleration of the reaction mdpi.com.
| Reaction | Reactants | Transition State Geometry | Calculated ΔG‡ (kcal/mol) |
| Nucleophilic Substitution | This compound + Nu⁻ | Trigonal Bipyramidal | 15 - 25 |
Table 3. Hypothetical transition state analysis for a nucleophilic substitution reaction. The activation energy (ΔG‡) indicates the kinetic feasibility of the reaction.
Besides ionic pathways, reactions involving this compound can also proceed through radical intermediates. Homolytic cleavage of the S-Cl bond, often initiated by heat or light, can generate a 1-benzofuran-3-sulfonyl radical (ArSO₂•) and a chlorine radical (Cl•).
The feasibility of this process and the stability of the resulting sulfonyl radical can be assessed computationally. The S-Cl bond dissociation energy (BDE) can be calculated to predict the energy required for homolysis. A lower BDE suggests a greater propensity for radical formation. Once formed, the stability of the 1-benzofuran-3-sulfonyl radical can be analyzed. DFT calculations can determine the spin density distribution, which shows how the unpaired electron is delocalized across the radical. Significant delocalization onto the benzofuran ring system would imply a relatively stable radical intermediate, making radical-mediated reaction pathways more likely.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be correlated with experimental spectra to confirm the molecule's structure. This is particularly valuable for confirming the identity and purity of a synthesized compound.
DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement with experimental data researchgate.net. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic symmetric and asymmetric stretches of the SO₂ group.
Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental NMR spectra, aiding in the complete assignment of all proton and carbon signals in the molecule soton.ac.uk.
| Parameter | Experimental Value | Calculated Value (Scaled) | Assignment |
| IR Frequency (cm⁻¹) | ~1380 | 1375 | SO₂ Asymmetric Stretch |
| ~1170 | 1165 | SO₂ Symmetric Stretch | |
| ¹H NMR (ppm) | 7.4 - 8.2 | 7.3 - 8.1 | Aromatic Protons |
| ¹³C NMR (ppm) | 112 - 155 | 111 - 156 | Aromatic & Furan (B31954) Carbons |
Table 4. Illustrative comparison of hypothetical experimental spectroscopic data with predicted values for this compound.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity.
To develop a QSRR model for reactions involving this compound, one would first define a set of related compounds by varying substituents on the benzofuran ring. For each compound, a range of molecular descriptors would be calculated using computational software. These descriptors can be categorized as constitutional, topological, electronic (e.g., HOMO/LUMO energies, partial atomic charges), and steric (e.g., molecular volume) researchgate.net.
Next, the reactivity of each compound in a specific reaction (e.g., rate of hydrolysis or reaction yield with an amine) would be measured experimentally. Finally, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build an equation that links the calculated descriptors to the observed reactivity researchgate.net. A successful QSRR model can then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired reaction characteristics.
| Descriptor Type | Examples | Relevance to Reactivity |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges on Sulfur | Governs electrostatic interactions and orbital-controlled reactions. |
| Steric/Geometrical | Molecular Volume, Surface Area, Ovality | Influences accessibility of the reaction center (sulfur atom). |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and branching. |
| Quantum Chemical | Electronegativity, Hardness, Electrophilicity Index | Global reactivity indices that predict overall reactivity trends. |
Table 5. Key molecular descriptors used in developing QSRR models for the reactivity of sulfonyl chlorides.
Synthetic Applications of 1 Benzofuran 3 Sulfonyl Chloride in Complex Molecule Synthesis
Construction of Benzofuran-Fused Heterocycles with Diverse Functionalities
The synthesis of fused heterocyclic systems is a cornerstone of drug discovery and materials science, as these scaffolds often exhibit unique biological activities and physical properties. ijrar.com 1-Benzofuran-3-sulfonyl chloride is an exemplary starting material for constructing such complex architectures. The sulfonyl chloride moiety can readily react with various nucleophiles, initiating cyclization reactions to form new rings fused to the benzofuran (B130515) core.
Researchers have utilized benzofuran-derived synthons, such as azadienes, as powerful tools for the synthesis of benzofuran-fused heterocycles through various cycloaddition reactions. researchgate.net For instance, employing this compound in multi-step synthetic pathways allows for the introduction of a sulfonamide linkage that can be a key part of a new heterocyclic ring. A common strategy involves reacting the sulfonyl chloride with a bifunctional nucleophile. The initial reaction forms a sulfonamide, and a subsequent intramolecular reaction involving another functional group on the nucleophile's chain leads to the formation of a new fused ring. This approach has been used to generate novel benzofuro-thiazidines and other related structures.
Catalyst-controlled annulation reactions represent another advanced strategy, where different catalysts can direct the reaction of a benzofuran-derived intermediate with another molecule to selectively produce different fused systems, such as benzofuro[3,2-b]azepines. researchgate.net These methods highlight the modularity and versatility of using a pre-functionalized benzofuran core like this compound to access novel chemical space.
Table 1: Examples of Benzofuran-Fused Heterocycle Synthesis
| Starting Materials | Reaction Type | Resulting Fused Heterocycle |
| This compound, 2-aminoethanethiol | Condensation / Intramolecular Cyclization | Benzofuro[3,2-e] ijrar.comnih.govresearchgate.netthiadiazine derivative |
| This compound, Ethyl 2-aminobenzoate | Amidation / Friedel-Crafts Acylation | Benzofuro-fused quinazolinone derivative |
| Benzofuran-derived azadiene, Morita–Baylis–Hillman carbonates | (4+3) Cycloaddition | Benzofuro[3,2-b]azepine |
Role in the Synthesis of Advanced Organic Materials and Polymers
Heteroaromatic compounds are of significant interest in the design of advanced organic materials due to their electronic and photophysical properties. ijrar.com this compound can be employed as a key monomer or cross-linking agent in the synthesis of specialized polymers. The rigidity of the benzofuran scaffold can enhance the thermal stability and mechanical strength of the resulting polymer, while its heteroaromatic nature can contribute to desired conductivity or luminescence properties.
The synthesis of polysulfonamides or polysulfonates is a direct application of this building block. Through polycondensation reactions of this compound with aromatic or aliphatic diamines or diols, high-performance polymers can be created. These materials can find use in applications such as gas separation membranes, specialty coatings, or as components in organic light-emitting diodes (OLEDs), where the benzofuran moiety can be tailored to influence the emission wavelength.
Table 2: Polymer Synthesis Using this compound
| Co-monomer | Polymer Type | Potential Application |
| 4,4'-Oxydianiline (ODA) | Poly(sulfonamide) | High-temperature resistant films |
| Bisphenol A (BPA) | Poly(sulfonate) | Optically transparent engineering plastics |
| 1,6-Hexanediamine | Aliphatic Poly(sulfonamide) | Specialty fibers and textiles |
Development of Chemical Probes and Derivatization Reagents for Analytical Research
In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for separation or detection. Sulfonyl chlorides are excellent derivatizing agents, particularly for compounds containing primary or secondary amines, phenols, and thiols. sigmaaldrich.com this compound can function as a specialized derivatization reagent, attaching the benzofuran scaffold to a target molecule.
This process is particularly useful in high-performance liquid chromatography (HPLC). The benzofuran group acts as a chromophore or a fluorophore, significantly enhancing the ultraviolet (UV) or fluorescence detection of the analyte, thereby increasing the sensitivity and selectivity of the analytical method. sigmaaldrich.com For example, derivatizing trace amounts of amino acids or steroidal estrogens in biological samples with this compound allows for their quantification at much lower concentrations. sigmaaldrich.com The development of such reagents is critical for metabolomics, environmental monitoring, and clinical diagnostics. Furthermore, the benzofuran scaffold itself is a key component in the development of molecular probes for biological targets, such as tau protein in Alzheimer's disease research. rsc.org
Table 3: Application as a Derivatization Reagent
| Analyte Class | Analytical Technique | Principle of Enhancement |
| Amines, Amino Acids | HPLC-UV/Fluorescence | Introduction of a strong chromophore/fluorophore |
| Phenols, Steroids | HPLC-MS/MS | Increased ionization efficiency and addition of a unique mass tag |
| Bisphenols in beverages | HPLC-MS/MS | Enhanced sensitivity for trace analysis |
Application as a Key Intermediate in Chemical Library Synthesis for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. nih.govnih.gov They involve synthesizing a library of structurally related compounds to systematically investigate how changes in molecular structure affect biological activity. nih.gov this compound is an ideal starting scaffold for generating such chemical libraries.
The reactivity of the sulfonyl chloride group allows for its facile reaction with a large and diverse collection of commercially available amines or alcohols. This parallel synthesis approach can quickly generate hundreds of unique benzofuran-3-sulfonamides and sulfonates. Each new compound retains the core benzofuran-3-sulfone structure but features a different "R" group, allowing researchers to probe the specific interactions between the compound and a biological target, such as an enzyme or receptor. This strategy has been instrumental in the discovery of novel angiogenesis inhibitors and farnesyltransferase inhibitors, where the benzofuran scaffold proved to be a promising structural core. nih.govnih.gov
Table 4: Example of a Chemical Library for SAR Studies
| Reagent (R-NH₂) | Resulting Compound | Purpose of Variation |
| Aniline | N-phenyl-1-benzofuran-3-sulfonamide | Probing aromatic interactions |
| Cyclohexylamine | N-cyclohexyl-1-benzofuran-3-sulfonamide | Investigating effect of aliphatic, bulky groups |
| Morpholine | 3-(Morpholinosulfonyl)-1-benzofuran | Introducing a polar, heterocyclic moiety to improve solubility |
| Glycine methyl ester | Methyl 2-(1-benzofuran-3-sulfonamido)acetate | Adding hydrogen bonding capability and varying size |
Strategy for the Synthesis of Benzofuran-Sulfone Hybrid Architectures
Hybrid molecules, which combine two or more distinct pharmacophores, are a growing area of interest in drug design. The benzofuran-sulfone architecture is one such hybrid, merging the biologically significant benzofuran nucleus with the versatile sulfone/sulfonamide linker. This compound is the most direct precursor for these structures.
The synthesis is typically achieved through a standard nucleophilic substitution reaction at the sulfonyl chloride group.
Sulfonamide Synthesis: Reaction with primary or secondary amines in the presence of a mild base (like pyridine (B92270) or triethylamine) yields the corresponding benzofuran-3-sulfonamides. This is one of the most common and robust methods for creating these hybrids.
Sulfonate Ester Synthesis: Reaction with alcohols or phenols provides the corresponding sulfonate esters.
Sulfone Synthesis: Carbon-sulfur bond formation to create a sulfone can be achieved via Friedel-Crafts-type reactions with electron-rich aromatic compounds or by reacting the sulfonyl chloride with organometallic reagents.
A concise, one-pot synthesis of sulfonyl benzofuran-3-ones has been developed from α-sulfonyl o-hydroxyacetophenones, demonstrating an efficient method to generate related architectures that incorporate the sulfone moiety within a newly formed ring. nih.gov These hybrid molecules are explored for a wide range of therapeutic targets, leveraging the combined properties of both the benzofuran and sulfone moieties. researchgate.net
Table 5: Synthesis of Benzofuran-Sulfone Hybrids
| Nucleophile | Base/Catalyst | Hybrid Architecture |
| R-NH₂ (Amine) | Pyridine | Benzofuran-3-sulfonamide |
| R-OH (Alcohol) | Triethylamine | Benzofuran-3-sulfonate ester |
| Benzene (B151609) | AlCl₃ | Phenyl-(1-benzofuran-3-yl)sulfone |
| α-sulfonyl o-hydroxyacetophenones | K₂CO₃, CuI | Sulfonyl benzofuran-3-one nih.gov |
Future Directions and Emerging Research Avenues in 1 Benzofuran 3 Sulfonyl Chloride Chemistry
Innovations in Sustainable Synthesis Protocols
The traditional synthesis of sulfonyl chlorides often involves stoichiometric and environmentally challenging reagents like chlorosulfonic acid or phosphorus-based chlorinating agents. orgsyn.org A primary future direction is the development of sustainable and greener protocols for the synthesis of 1-benzofuran-3-sulfonyl chloride. Research in this area is anticipated to diverge into two main streams: improving the sulfonation step and developing integrated, eco-friendly syntheses of the entire molecule.
Innovations will likely focus on:
Catalytic Sulfoxidation/Chlorination: Moving away from harsh, corrosive reagents, researchers will likely explore catalytic systems that can achieve the direct conversion of a corresponding 3-mercaptobenzofuran or 3-sulfinic acid precursor to the target sulfonyl chloride using milder oxidants and chlorine sources.
Flow Chemistry: Continuous flow reactors offer enhanced safety, better temperature control, and improved scalability for hazardous reactions. The synthesis of this compound could be significantly improved by adopting flow chemistry, minimizing the risks associated with unstable intermediates and exothermic reactions.
Bio-inspired Catalysis: The use of enzymatic or biomimetic catalysts for selective oxidation and chlorination reactions represents a frontier in green chemistry. While challenging, the development of a biocatalytic route could offer unparalleled environmental benefits.
Solvent Minimization: Future protocols will emphasize the use of greener solvents, such as γ-valerolactone (GVL), or even solvent-free conditions, aligning with the principles of sustainable chemistry that are increasingly being applied to the synthesis of heterocyclic scaffolds like benzofuran (B130515). nih.gov
Chemo- and Regioselective Transformations
This compound possesses multiple reactive sites: the highly electrophilic sulfonyl chloride moiety, the electron-rich C2 position of the furan (B31954) ring, and the various positions on the benzene (B151609) ring. A significant avenue of future research will be the development of highly chemo- and regioselective transformations that can precisely modify one part of the molecule while leaving the others untouched.
Key research targets include:
Selective C-H Functionalization: Developing catalytic methods to selectively functionalize the C-H bonds at the C2, C4, C5, C6, or C7 positions of the benzofuran ring system, without reacting with the sulfonyl chloride group, would provide direct access to a vast array of novel derivatives.
Orthogonal Deprotection Strategies: For substrates bearing multiple protecting groups, the development of orthogonal strategies will be crucial. This would allow for the sequential unmasking and reaction of different functional groups on a complex derivative of this compound.
Tandem Reactions: Designing one-pot reactions where the sulfonyl chloride first reacts with a nucleophile, followed by an intramolecular cyclization or rearrangement involving the benzofuran core, could lead to the rapid assembly of complex polycyclic systems. The challenge in such transformations often lies in controlling the regiochemical outcome, an issue prevalent in benzofuran chemistry. oregonstate.edu
| Transformation Type | Target Site | Potential Reagents/Catalysts | Objective |
| Nucleophilic Substitution | Sulfonyl Chloride | Amines, Alcohols, Thiols | Synthesis of sulfonamides, sulfonate esters, thioesters |
| C-H Alkenylation | C2-Position | Palladium or Rhodium catalysts | Introduction of vinyl groups |
| Electrophilic Aromatic Substitution | Benzene Ring (e.g., C5/C7) | Lewis/Brønsted Acids | Nitration, Halogenation, Friedel-Crafts reactions |
| Reductive Coupling | Sulfonyl Chloride | Transition-metal catalysts | Desulfonylative cross-coupling reactions |
Exploration of Novel Catalytic Systems
Catalysis is central to modern organic synthesis, and its application to the chemistry of this compound is expected to grow substantially. researchgate.netacs.org Future research will not only focus on catalysts for the synthesis of the molecule itself but also for its subsequent transformations.
Emerging areas of catalytic research include:
Photoredox Catalysis: Light-mediated catalysis offers unique reaction pathways under mild conditions. This could be applied to generate sulfonyl radicals from this compound for novel addition reactions or for C-H functionalization of the benzofuran ring.
Dual Catalysis: Combining two different catalytic cycles (e.g., a transition metal catalyst with an organocatalyst or a photoredox catalyst) in a single pot can enable transformations that are not possible with either catalyst alone. This approach could be used to construct complex molecules from simple precursors using this compound as a key building block.
Metal-Organic Frameworks (MOFs) as Catalysts: The high surface area and tunable porosity of MOFs make them promising candidates for heterogeneous catalysts. MOFs incorporating catalytically active metals like copper, palladium, or rhodium could be designed for the synthesis or selective transformation of this compound, offering advantages in catalyst recovery and reuse. acs.org
| Catalyst Type | Metal Center | Potential Application Area | Reference for General Approach |
| Copper-Based | Cu | Synthesis of the benzofuran core; Cross-coupling reactions. | nih.govacs.org |
| Palladium-Based | Pd | C-H functionalization; Sonogashira coupling. | acs.org |
| Rhodium-Based | Rh | Arylation and cyclization reactions. | acs.org |
| Manganese/Cobalt | Mn/Co | Oxidative cyclization for benzofuran synthesis. | rsc.orgnih.gov |
| Brønsted Acids | - | Acid-mediated construction of the benzofuran core. | nih.gov |
Advanced Computational Studies for Predictive Chemistry
As synthetic capabilities expand, the need for predictive models to guide experimental design becomes more critical. Advanced computational chemistry offers powerful tools to understand and predict the behavior of this compound.
Future computational work is expected to involve:
Mechanism Elucidation: Using Density Functional Theory (DFT) and other high-level computational methods to map out the detailed reaction mechanisms for the synthesis and transformation of this compound. This can help identify key intermediates and transition states, explaining observed selectivity and guiding the optimization of reaction conditions.
Predictive Spectroscopy: Calculating spectroscopic properties (NMR, IR, UV-Vis) to aid in the characterization of novel derivatives and to distinguish between potential isomers.
Virtual Screening: The sulfonyl chloride group is an excellent handle for creating virtual libraries of derivatives (e.g., sulfonamides). These libraries can be computationally screened against biological targets like enzymes or receptors to identify promising candidates for synthesis and biological testing, accelerating the drug discovery process. Basic predicted data, such as partition coefficients and collision cross-sections, already exist and form a foundation for more advanced modeling. uni.lu
Reactivity Prediction: Computational models can be used to predict the reactivity of different sites on the molecule under various conditions, helping chemists to design more efficient and selective reactions.
Integration with High-Throughput Experimentation and Automation
The convergence of synthesis, automation, and data science is revolutionizing chemical research. This compound is an ideal candidate for integration into automated workflows due to its role as a versatile chemical building block.
Key developments in this area will include:
Automated Library Synthesis: Employing robotic platforms to perform parallel synthesis. An array of diverse nucleophiles (amines, alcohols, etc.) can be reacted with this compound in microtiter plates to rapidly generate large libraries of benzofuran-based sulfonamides and sulfonate esters.
High-Throughput Screening (HTS): The synthesized libraries can be directly subjected to HTS assays to rapidly identify compounds with desired biological activities (e.g., enzyme inhibition, antimicrobial effects) or material properties.
Machine Learning-Guided Optimization: Data generated from high-throughput experiments can be used to train machine learning algorithms. These models can then predict the outcomes of new reactions, identify optimal reaction conditions, and suggest novel structures with a higher probability of success, creating a closed loop of design, synthesis, and testing that accelerates the discovery cycle.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-benzofuran-3-sulfonyl chloride, and what key reaction parameters require optimization?
- Methodology : Synthesis typically involves sulfonation/chlorination of benzofuran derivatives. For example, benzene sulfonyl chloride analogs are synthesized via reaction of sulfonic acid precursors with chlorinating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions . Key parameters include temperature control (0–5°C to avoid side reactions), solvent selection (e.g., dichloromethane or chloroform for inertness), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the benzofuran core and sulfonyl chloride group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% threshold for research-grade material) .
Q. What are the common applications of this compound in medicinal chemistry?
- Methodology : Used as a sulfonylation reagent to modify amines, alcohols, or thiols in drug candidates. For example, it introduces sulfonamide groups into bioactive molecules to enhance metabolic stability or binding affinity . Reaction protocols often employ base catalysts (e.g., triethylamine) in aprotic solvents at room temperature .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for sulfonylated derivatives?
- Methodology :
- 2D NMR Techniques (e.g., COSY, HSQC): Resolve overlapping signals in complex derivatives .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts or IR vibrational modes for comparison with experimental data .
- X-ray Crystallography : Definitive structural confirmation if single crystals are obtainable .
Q. What strategies mitigate thermal instability during reactions involving this compound?
- Methodology :
- Low-Temperature Conditions : Maintain reactions at –20°C to slow decomposition .
- Stabilizing Additives : Use radical inhibitors (e.g., BHT) or moisture scavengers (e.g., molecular sieves) .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis .
Q. How can researchers optimize regioselectivity in sulfonylation reactions using this reagent?
- Methodology :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the sulfonyl chloride group .
- Catalytic Systems : Lewis acids (e.g., ZnCl₂) or directing groups on substrates to guide sulfonylation to specific sites .
Q. What advanced purification techniques address trace impurities from incomplete chlorination?
- Methodology :
- Fluorometric Detection : Tag impurities with fluorescent probes for selective removal .
- Ion-Exchange Chromatography : Separate sulfonic acid byproducts from the target compound .
Contradiction Analysis & Troubleshooting
Q. How to address conflicting reactivity data in sulfonylation reactions across literature studies?
- Methodology :
- Systematic Reproducibility Checks : Control variables like solvent grade, reagent moisture content, and reaction scale .
- Kinetic Studies : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and identify side pathways .
Q. Why do some synthetic protocols report low yields despite high purity starting materials?
- Methodology :
- Byproduct Trapping : Add scavengers (e.g., polymer-bound amines) to sequester HCl generated during reactions, preventing acid-catalyzed degradation .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics to reduce exposure to destabilizing conditions .
Research Design & Data Interpretation
Q. How to design experiments to probe the electrophilic reactivity of this compound?
- Methodology :
- Competitive Kinetic Studies : Compare reaction rates with substituted nucleophiles (e.g., aniline vs. p-nitroaniline) to quantify electronic effects .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace hydrolysis pathways .
Q. What computational tools predict the bioactivity of sulfonylated derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
